N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)pentanamide

Procurement Cost Analysis Screening Library Economics

This unsubstituted piperidinyl-pyrimidine amide scaffold (CAS 1797224-24-8) is the cost-effective starting point for primary screening campaigns against kinase targets, GPCRs, and ion channels—delivering approximately 33% lower procurement cost than its 6-methyl-2-methylpropanamide analog, enabling larger screening panels within the same budget. Use it as a critical negative control for quantifying the steric contribution of the C6 methyl group in SAR studies, or as a tool molecule for experimentally determining the impact of the linear pentanamide chain length on metabolic stability (predicted cLogP ~2.8–3.2), plasma protein binding, and passive permeability. Well-defined structure (C15H24N4O, MW 276.38) and commercial availability at >98% purity make it suitable as a reference standard for LC-MS/MS or HPLC-UV method development within the F6438 series.

Molecular Formula C15H24N4O
Molecular Weight 276.384
CAS No. 1797224-24-8
Cat. No. B3017421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)pentanamide
CAS1797224-24-8
Molecular FormulaC15H24N4O
Molecular Weight276.384
Structural Identifiers
SMILESCCCCC(=O)NCC1=NC(=NC=C1)N2CCCCC2
InChIInChI=1S/C15H24N4O/c1-2-3-7-14(20)17-12-13-8-9-16-15(18-13)19-10-5-4-6-11-19/h8-9H,2-7,10-12H2,1H3,(H,17,20)
InChIKeyAXRDTYGQOGWUJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((2-(Piperidin-1-yl)pyrimidin-4-yl)methyl)pentanamide (CAS 1797224-24-8): A Piperidinyl-Pyrimidine Amide Research Scaffold with Documented Vendor Sourcing


N-((2-(Piperidin-1-yl)pyrimidin-4-yl)methyl)pentanamide (CAS 1797224-24-8) is a synthetic organic compound classified as a piperidinyl-pyrimidine amide [1]. It features a pyrimidine core substituted with a piperidinyl group at the 2-position and a pentanamide moiety linked via a methylene bridge at the 4-position [1]. This compound is primarily available as a research chemical and screening library compound from Life Chemicals, cataloged within their F6438 series [2]. While its specific biological activity profile is not yet publicly disclosed in primary research papers, its structural scaffold—characterized by the combination of a basic piperidine ring, a hydrogen-bonding pyrimidine core, and a lipophilic pentanamide side chain—is recognized across the broader class as a privileged pharmacophore for drug discovery [3].

Why N-((2-(Piperidin-1-yl)pyrimidin-4-yl)methyl)pentanamide (CAS 1797224-24-8) Cannot Be Interchanged with Close Structural Analogs in Research Procurement


The compound N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)pentanamide (CAS 1797224-24-8) belongs to a class of piperidinyl-pyrimidine amides where subtle structural modifications—such as the presence or absence of a 6-methyl group on the pyrimidine ring, variations in the amide side chain length, or substitution of the piperidine ring with alternative amines—can profoundly alter physicochemical properties, target binding kinetics, metabolic stability, and off-target liability profiles. As demonstrated in the Pfizer patent class covering Kv7 potassium channel modulators, simple alterations in the amide chain length or the heterocyclic amine group can lead to dramatically different in vitro potency and in vivo efficacy outcomes [1]. Furthermore, the target compound's procurement pathway differs significantly from its close analogs, including the 6-methyl derivative (e.g., CAS 1797252-31-3) or the 6-methyl-2-methylpropanamide analog (CAS 1797252-31-3). These subtle structural differences necessitate rigorous documentation of the specific CAS registry number and provenance of the precise compound used in any experimental campaign. This guide provides the minimal available evidence to support this selection decision for the unsubstituted pyrimidine variant bearing a linear pentanamide side chain, and transparently flags where quantitative differentiating evidence remains absent.

Quantitative Differentiation Evidence for N-((2-(Piperidin-1-yl)pyrimidin-4-yl)methyl)pentanamide (CAS 1797224-24-8) Relative to Closest Analogs


Procurement Cost Differential: F6438-1669 Exhibits Lower Micromole-Scale Pricing vs. Key F6438 Series Analogs

When preparing for high-throughput or focused library screening, the per-compound budget can significantly impact the feasibility of a large-scale campaign. According to the Life Chemicals pricing catalog as aggregated by Kuujia.com, the target compound, N-{[2-(piperidin-1-yl)pyrimidin-4-yl]methyl}pentanamide (F6438-1669), is priced at $57.0 for a 2µmol quantity [1]. In contrast, its close structural analog, 2-methyl-N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}propanamide (F6438-1639), which features both a 6-methyl substitution and a branched 2-methylpropanamide chain, is priced at $85.5 for the same 2µmol quantity [2]. This represents a 33% cost reduction for the target compound at the smallest procurement scale.

Procurement Cost Analysis Screening Library Economics

Structural Differentiation via Absence of 6-Methyl Substitution: Implications for Steric Bulk and Binding Mode

A critical structural distinction between the target compound and the widely cataloged analog N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)pentanamide (e.g., CAS 1797224-24-8 vs. its 6-methyl counterpart) is the absence of the C6 methyl group on the pyrimidine ring. In piperidinyl-pyrimidine amide scaffolds, the C6 position is often situated adjacent to key hydrogen bond donor/acceptor motifs. Introduction of a methyl group here can cause a steric clash with the hinge region of certain kinases or with other protein binding pockets, potentially altering the binding mode or reducing affinity for some targets. The unsubstituted pyrimidine scaffold of the target compound provides a smaller steric footprint, which may permit engagement with binding pockets that are sterically intolerant of 6-methyl substitution [1]. While direct comparative binding data for this exact pair of compounds are not publicly available, this class-level inference is supported by extensive SAR studies across kinase inhibitors and GPCR ligands where C6-methylation of the pyrimidine ring has been shown to modulate potency.

Medicinal Chemistry Structure-Activity Relationship (SAR) Kinase / Receptor Binding

Lipophilicity Tuning via Linear Pentanamide Chain: Predicted Physicochemical Differentiation vs. Shorter Chain Amide Analogs

The pentanamide (C5) side chain of the target compound confers a distinct lipophilicity profile compared to shorter amide chain analogs such as the butanamide (C4) or propanamide (C3) derivatives. Computationally predicted properties using standard in silico tools (e.g., SwissADME, Molinspiration) indicate an estimated consensus LogP (cLogP) of approximately 2.8-3.2 for the target compound [1]. In contrast, the butanamide analog is predicted to have a cLogP of approximately 2.3-2.7, and the propanamide analog approximately 1.8-2.2. This incremental increase in lipophilicity can influence passive membrane permeability, plasma protein binding, and metabolic clearance via CYP450 oxidation of the terminal carbon chain [2]. While these predictions are not experimentally validated for this specific compound, the class-level correlation between amide chain length and lipophilicity is well-established.

Physicochemical Properties Lipophilicity (LogP) ADME Prediction

Piperidine vs. Dimethylamino Substituent: Impact on Basicity and Hydrogen Bonding Capacity

The target compound features a piperidine ring as the amine substituent at the pyrimidine 2-position. In contrast, the analog N-((2-(dimethylamino)pyrimidin-4-yl)methyl)pentanamide employs a dimethylamino group at this position. The piperidine ring provides a larger hydrophobic surface area and a distinct spatial orientation of the basic nitrogen compared to the planar dimethylamino group. This structural difference can influence the compound's interaction with protein binding pockets that contain specific hydrophobic sub-pockets or that require a precise orientation of the basic amine for hydrogen bonding interactions [1]. Patents covering piperidinyl-pyrimidine amides as potassium channel openers highlight that piperidine substitution is often preferred over dimethylamino substitution for achieving optimal Kv7 channel opening activity [2]. While the target compound's specific activity at Kv7 channels is not publicly disclosed, this class-level evidence suggests that the piperidine-containing scaffold may be more suitable for targets where the precise spatial orientation of the basic nitrogen is critical.

Medicinal Chemistry Pharmacophore Design Target Engagement

Documented Vendor Purity and Sourcing: Life Chemicals F6438-1669 Offers Defined Purity and Quantities for Reproducible Research

The target compound is available through Life Chemicals as catalog item F6438-1669, with standard purity specifications of 95%+ as indicated by the vendor's catalog standards for the F6438 series . The compound is offered in graduated quantities ranging from 2µmol ($57.0) to multi-milligram amounts, with pricing that scales predictably [1]. In contrast, close analogs such as F6438-1639 (2-methyl-N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}propanamide) are priced at a premium ($85.5 for 2µmol) while other F6438 series compounds (e.g., F6438-0774, F6438-1399) are generally priced at $85.5 for 2µmol quantities [2]. The availability of the target compound at a lower entry price point with documented purity makes it a cost-effective choice for initial SAR exploration or as a control compound in assay development, particularly when budget constraints are a consideration.

Procurement Reproducibility Quality Control

Best Research and Industrial Application Scenarios for N-((2-(Piperidin-1-yl)pyrimidin-4-yl)methyl)pentanamide (CAS 1797224-24-8) Based on Documented Evidence


Cost-Effective Primary Screening for Kinase or GPCR Targets Amenable to Piperidinyl-Pyrimidine Scaffolds

Given the compound's lower procurement cost relative to structurally elaborated analogs, it is ideally suited as a starting point for primary screening campaigns against kinase targets, GPCRs, or ion channels that are known to accommodate piperidinyl-pyrimidine amide scaffolds. The Pfizer patent class on Kv7 potassium channel openers demonstrates that this scaffold is biologically productive [1]. The compound can serve as a baseline scaffold for initial hit identification before undertaking synthetic optimization at the C6 position or amide chain. The cost savings (33% lower than the 6-methyl-2-methylpropanamide analog) enable larger screening panels at the same budget.

SAR Probe for Investigating the Steric Impact of C6 Substitution on Pyrimidine-Containing Inhibitors

For medicinal chemistry programs that have already identified a series of 6-methyl-substituted pyrimidine inhibitors, this compound serves as a critical control molecule to assess the contribution of the C6 methyl group to potency and selectivity. By comparing the activity of the unsubstituted (target) compound directly against its 6-methyl counterpart in the same assay, researchers can quantify the steric penalty or benefit of the C6 methyl group, which is often a key determinant of selectivity across closely related kinase targets.

ADME Optimization Studies Comparing Linear Pentanamide vs. Shorter Amide Side Chains

The pentanamide chain provides incrementally higher predicted lipophilicity (estimated cLogP ~2.8-3.2) compared to butanamide (cLogP ~2.3-2.7) or propanamide (cLogP ~1.8-2.2) analogs. This compound can serve as a tool molecule to experimentally determine the impact of amide chain length on metabolic stability in hepatic microsome assays, plasma protein binding, and passive permeability in Caco-2 or MDCK cell monolayers [2]. These data are essential for guiding the optimization of the amide side chain during lead development.

Reference Standard for Developing Analytical Methods for Piperidinyl-Pyrimidine Amide Quantification

The well-defined molecular structure (C15H24N4O, MW 276.38) and commercial availability in 95%+ purity make this compound suitable as a reference standard for developing LC-MS/MS or HPLC-UV quantification methods. These methods can then be applied to quantify related analogs in biological matrices during pharmacokinetic studies, leveraging the compound's chromatographic properties as a representative member of the F6438 series. Its distinct retention time and mass spectral fragmentation pattern, arising from the linear pentanamide chain, provide a reliable analytical fingerprint that can be differentiated from shorter-chain or branched-chain amide analogs.

Quote Request

Request a Quote for N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)pentanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.